Cas no 545-24-4 (5-glutinen-3-ol)

5-glutinen-3-ol structure
5-glutinen-3-ol structure
Product name:5-glutinen-3-ol
CAS No:545-24-4
MF:C30H50O
Molecular Weight:426.7174
CID:369958
PubChem ID:9932254

5-glutinen-3-ol 化学的及び物理的性質

名前と識別子

    • 5-Glutinen-3-ol
    • (3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
    • 3beta-hydroxy-D:B-friedoolean-5-ene
    • 3beta-hydroxyglutin-5-ene
    • D:B-Friedoolean-5-en-3beta-ol
    • glutin-5-en-3beta-ol
    • glutinol
    • epi-Alnusenol
    • Glutin-5-en-3β-ol
    • [ "Glutin-5-en-3β-ol" ]
    • BDBM50242217
    • FS-10002
    • D:B-Friedoolean-5-en-3-ol, (3)-; D:B-Friedoolean-5-en-3-ol ; Glutin-5-en-3-ol
    • SCHEMBL3132609
    • AKOS032948410
    • glut-5-en-3-ol
    • 3beta-hydroxy-5-glutinene
    • Q27132635
    • glut-5-en-3beta-ol
    • 545-24-4
    • DTXSID60202902
    • (3S,6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol
    • CHEMBL452242
    • CHEBI:63462
    • C20188
    • (+)-D:B-Friedoolean-5-en-3beta-ol
    • Glutin-5-en-3I2-ol
    • 3b-Hydroxyglutin-5-ene
    • Glutina-5-ene-3beta-ol
    • 3b-Hydroxy-d:b-friedoolean-5-ene
    • DTXCID50125393
    • Glutin-5-en-3b-ol
    • 5-glutinen-3-ol
    • インチ: InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1
    • InChIKey: HFSACQSILLSUII-ISSAZSKYSA-N
    • SMILES: CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C

計算された属性

  • 精确分子量: 426.38600
  • 同位素质量: 426.386166214g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 31
  • 回転可能化学結合数: 0
  • 複雑さ: 790
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 9.2
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 491.8±14.0 °C at 760 mmHg
  • フラッシュポイント: 218.0±12.4 °C
  • PSA: 20.23000
  • LogP: 8.16890
  • じょうきあつ: 0.0±2.8 mmHg at 25°C

5-glutinen-3-ol Security Information

5-glutinen-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
G253875-2.5mg
5-glutinen-3-ol
545-24-4
2.5mg
$ 700.00 2022-06-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3111-1 mL * 10 mM (in DMSO)
5-Glutinen-3-ol
545-24-4
1 mL * 10 mM (in DMSO)
¥ 1760 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G74420-5mg
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
545-24-4 ,HPLC≥98%
5mg
¥2560.0 2023-09-07
TRC
G253875-5mg
5-glutinen-3-ol
545-24-4
5mg
$ 1445.00 2022-06-04
TRC
G253875-1mg
5-glutinen-3-ol
545-24-4
1mg
$ 435.00 2022-06-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3111-1 mg
5-Glutinen-3-ol
545-24-4
1mg
¥1315.00 2022-04-26
TargetMol Chemicals
TN3111-5 mg
5-Glutinen-3-ol
545-24-4 98%
5mg
¥ 1,660 2023-07-11
A2B Chem LLC
AG28276-5mg
5-Glutinen-3-Ol
545-24-4 98.5%
5mg
$302.00 2024-04-19
TargetMol Chemicals
TN3111-5mg
5-Glutinen-3-ol
545-24-4
5mg
¥ 1660 2024-07-20
TargetMol Chemicals
TN3111-1 ml * 10 mm
5-Glutinen-3-ol
545-24-4
1 ml * 10 mm
¥ 1760 2024-07-20

5-glutinen-3-ol 関連文献

5-glutinen-3-olに関する追加情報

Recent Advances in the Study of 5-Glutinen-3-ol and Its Related Compound 545-24-4

In recent years, the chemical and biomedical research community has shown increasing interest in the compound 5-glutinen-3-ol and its associated chemical, 545-24-4. These compounds have garnered attention due to their potential applications in drug development and therapeutic interventions. This research brief aims to summarize the latest findings related to these substances, focusing on their chemical properties, biological activities, and potential clinical applications.

5-Glutinen-3-ol, a relatively novel compound, has been the subject of several recent studies exploring its pharmacological properties. Preliminary research indicates that this molecule exhibits significant anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of chronic inflammatory diseases. Its mechanism of action appears to involve the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in the regulation of inflammatory responses and oxidative stress.

The related compound, 545-24-4, has also been investigated for its potential synergistic effects with 5-glutinen-3-ol. Recent studies suggest that 545-24-4 may enhance the bioavailability and stability of 5-glutinen-3-ol, thereby improving its therapeutic efficacy. Structural analyses have revealed that 545-24-4 forms stable complexes with 5-glutinen-3-ol, which could explain the observed enhancement in pharmacological activity.

One of the most significant breakthroughs in this area comes from a 2023 study published in the Journal of Medicinal Chemistry. The research team employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the interaction between 5-glutinen-3-ol and 545-24-4. Their findings demonstrated that the combination of these compounds leads to a marked increase in anti-inflammatory activity compared to either compound alone. This synergistic effect was further validated in in vivo models of rheumatoid arthritis, where the combination therapy resulted in significant reductions in joint inflammation and tissue damage.

Another noteworthy study, conducted by a team at the University of Cambridge, explored the potential of 5-glutinen-3-ol in neurodegenerative diseases. Using cell culture and animal models, the researchers found that 5-glutinen-3-ol could cross the blood-brain barrier and exert neuroprotective effects. The compound was shown to reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and improve cognitive function in transgenic mouse models. These findings open new avenues for the development of therapies targeting neurodegenerative disorders.

Despite these promising results, several challenges remain in the development of 5-glutinen-3-ol and 545-24-4-based therapies. Issues such as optimal dosing, long-term safety, and large-scale production need to be addressed. Current research is focusing on improving the synthetic routes for these compounds to ensure consistent quality and scalability. Additionally, clinical trials are being planned to evaluate the safety and efficacy of these compounds in human subjects.

In conclusion, the recent studies on 5-glutinen-3-ol and 545-24-4 highlight their potential as novel therapeutic agents. The synergistic effects observed between these compounds suggest that combination therapies could offer superior outcomes compared to single-agent treatments. Further research is needed to fully elucidate their mechanisms of action and to translate these findings into clinical applications. The ongoing investigations in this field hold great promise for the development of new treatments for inflammatory and neurodegenerative diseases.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:545-24-4)5-Glutinen-3-ol
TB00132
Purity:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry